(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one
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Overview
Description
(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a tetrahydrothieno[3,4-c]furan ring system with a hydroxymethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable thioester with a furan derivative can yield the desired compound. The reaction typically requires the presence of a strong acid catalyst and is conducted under reflux conditions to facilitate the formation of the tetrahydrothieno[3,4-c]furan ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted furan derivatives .
Scientific Research Applications
(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring system can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Furan-3-methanol: A simpler furan derivative with a hydroxymethyl group attached to the furan ring.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with significant industrial and biological applications.
2,5-Furandicarboxylic acid (FDCA): A furan derivative used in the production of bio-based polymers.
Uniqueness
(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one is unique due to its tetrahydrothieno[3,4-c]furan ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3aS,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c8-2-7-3-10-6(9)5(7)1-11-4-7/h5,8H,1-4H2/t5-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCSZJQCCQAIOI-IYSWYEEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)OCC2(CS1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)OC[C@@]2(CS1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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